
1,2,3-Tris(2-methylpropoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tris(2-methylpropoxy)propane is an organic compound with the molecular formula C15H32O3 It consists of a propane backbone with three 2-methylpropoxy groups attached to the 1st, 2nd, and 3rd carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(2-methylpropoxy)propane typically involves the reaction of glycerol with 2-methylpropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate ethers, which are then further reacted to form the final product. The reaction conditions usually include:
Temperature: 70-90°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to maximize yield and purity while minimizing by-products. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Tris(2-methylpropoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include various ethers, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3-Tris(2-methylpropoxy)propane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a solvent in organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism by which 1,2,3-Tris(2-methylpropoxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as drug delivery or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2,3-triyl tris(2-methylacrylate): Similar in structure but contains acrylate groups instead of ether groups.
1,2,3-Tris(2-cyanoethoxy)propane: Contains cyanoethoxy groups, used in different applications such as battery electrolytes.
Uniqueness
1,2,3-Tris(2-methylpropoxy)propane is unique due to its specific ether groups, which provide distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
916135-31-4 |
|---|---|
Formule moléculaire |
C15H32O3 |
Poids moléculaire |
260.41 g/mol |
Nom IUPAC |
1-[2,3-bis(2-methylpropoxy)propoxy]-2-methylpropane |
InChI |
InChI=1S/C15H32O3/c1-12(2)7-16-10-15(18-9-14(5)6)11-17-8-13(3)4/h12-15H,7-11H2,1-6H3 |
Clé InChI |
CIDHFUQBCBSBRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC(COCC(C)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)
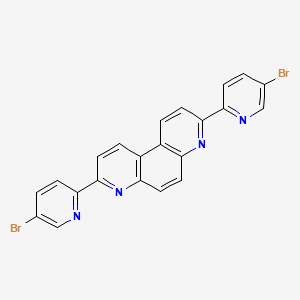
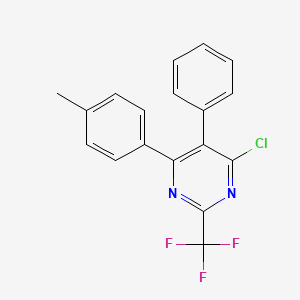
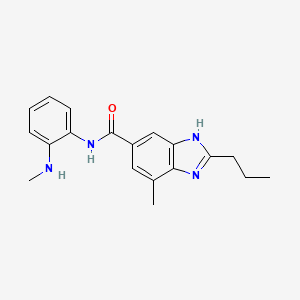
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)

![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
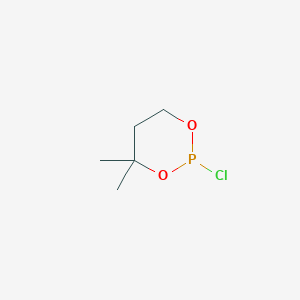
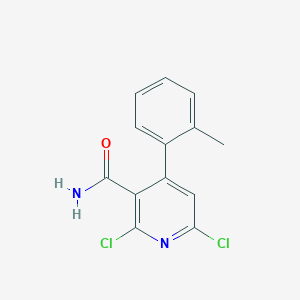
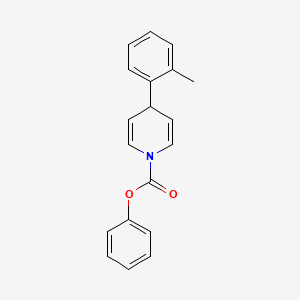
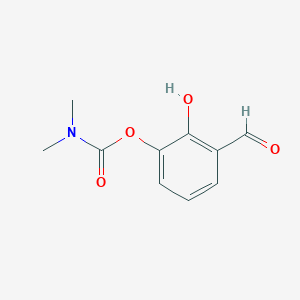
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
